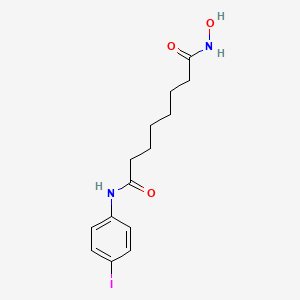

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

Descripción general

Descripción

4-Iodo-SAHA, también conocido como ácido 4-iodo-suberoilanilida hidroxámico, es un derivado del ácido suberoilanilida hidroxámico. Es un compuesto hidrofóbico que actúa como un inhibidor de la desacetilasa de histonas de clase I y clase II. Este compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la proliferación de varias líneas celulares cancerosas .

Aplicaciones Científicas De Investigación

4-Iodo-SAHA tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis química y como catalizador en reacciones bioquímicas.

Biología: Sirve como ligando en estudios de unión a proteínas y se utiliza para estudiar la acetilación reversible de residuos de lisina en histonas.

Medicina: 4-Iodo-SAHA se utiliza principalmente en la investigación del cáncer debido a su capacidad para inhibir la proliferación de varias líneas celulares cancerosas. .

Mecanismo De Acción

4-Iodo-SAHA ejerce sus efectos inhibiendo las desacetilasas de histonas, que son enzimas implicadas en la eliminación de grupos acetilo de residuos de lisina en histonas. Esta inhibición conduce a una acumulación de histonas acetiladas, lo que resulta en cambios en la expresión genética. Los objetivos moleculares de 4-Iodo-SAHA incluyen la desacetilasa de histonas 1 y la desacetilasa de histonas 6. Las vías implicadas en su mecanismo de acción incluyen la regulación de la activación y represión transcripcional .

Análisis Bioquímico

Biochemical Properties

4-Iodo Suberoylanilide Hydroxamic Acid demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay at 1 μM, similar to that of SAHA . It interacts with histone deacetylase enzymes, influencing the acetylation status of histone and non-histone proteins .

Cellular Effects

4-Iodo Suberoylanilide Hydroxamic Acid has been shown to inhibit cell proliferation in various cell lines, including SKBR3, HT29, U937, JA16, and HL60 . It reduces acetylated H4 and p21 levels in SKBR3 cells , indicating its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Iodo Suberoylanilide Hydroxamic Acid involves its role as a histone deacetylase (HDAC) inhibitor. It affects the acetylation status of histone and non-histone proteins, thereby influencing gene expression . It also demonstrates binding interactions with HDAC enzymes, leading to their inhibition .

Temporal Effects in Laboratory Settings

It has been observed that it maintains its inhibitory effects on HDAC enzymes and continues to influence gene expression over time .

Dosage Effects in Animal Models

The effects of 4-Iodo Suberoylanilide Hydroxamic Acid at different dosages in animal models have not been fully explored. It has been shown to compare to SAHA-treated and control mice with similar toxicity .

Metabolic Pathways

Given its role as a HDAC inhibitor, it likely interacts with enzymes involved in histone acetylation and deacetylation .

Transport and Distribution

Given its hydrophobic nature, it may interact with various transporters or binding proteins within the cell .

Subcellular Localization

As a HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .

Métodos De Preparación

4-Iodo-SAHA puede sintetizarse a través de un proceso de varios pasos. La ruta sintética generalmente implica la yodación del ácido suberoilanilida hidroxámico. Las condiciones de reacción a menudo incluyen el uso de yodo y un solvente adecuado como el dimetilsulfóxido.

Análisis De Reacciones Químicas

4-Iodo-SAHA experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El átomo de yodo en 4-Iodo-SAHA se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como el etanol y el dimetilsulfóxido, y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Comparación Con Compuestos Similares

4-Iodo-SAHA es similar a otros inhibidores de la desacetilasa de histonas, como el ácido suberoilanilida hidroxámico y la trichostatina A. 4-Iodo-SAHA es único debido a su naturaleza hidrofóbica y su potente actividad contra ciertas líneas celulares cancerosas. Compuestos similares incluyen:

Ácido suberoilanilida hidroxámico: Un inhibidor de la desacetilasa de histonas de clase I y clase II.

Trichostatina A: Un potente inhibidor de la desacetilasa de histonas con actividad de amplio espectro.

Vorinostat: Otro inhibidor de la desacetilasa de histonas utilizado en la investigación del cáncer

Propiedades

IUPAC Name |

N'-hydroxy-N-(4-iodophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHZKAHBXINPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673084 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219807-87-0 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

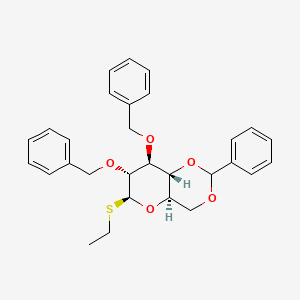

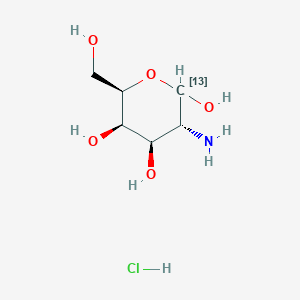

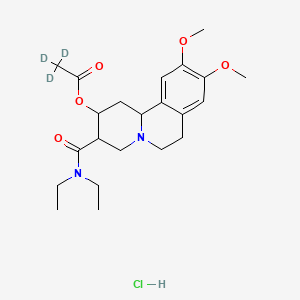

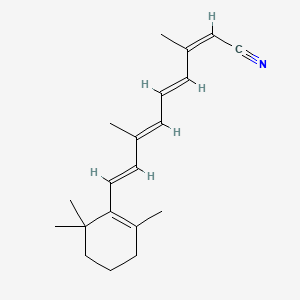

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-iodo-SAHA and how does it differ from other HDAC inhibitors like SAHA and Scriptaid?

A1: 4-iodo-SAHA (ISAHA), like SAHA and Scriptaid, acts as a histone deacetylase inhibitor (HDACi). While the precise mechanism of action for ISAHA is not detailed in these papers, HDACis generally function by blocking the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression [, ]. The specific genes affected and the extent of these changes likely vary depending on the HDACi used. Further research is needed to clarify the specific molecular interactions and downstream effects of ISAHA compared to SAHA and Scriptaid.

Q2: What is the significance of the finding that 4-iodo-SAHA treatment alters the expression of genes involved in the lysosomal pathway in pig embryos?

A3: Transcriptome analysis of pig embryos revealed that treatment with HDACi, including 4-iodo-SAHA, led to an enrichment of transcripts associated with the lysosome pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway database [, ]. While the functional implications are yet to be fully elucidated, this finding suggests that 4-iodo-SAHA might influence lysosome activity, a cellular process crucial for degradation and recycling of cellular components. This may play a role in the observed effects of 4-iodo-SAHA on embryo development, but further research is needed to determine the precise connection.

Q3: Has the use of 4-iodo-SAHA in pig SCNT resulted in the birth of live offspring?

A4: Yes, embryo transfers using pig embryos treated with 1 μM 4-iodo-SAHA successfully produced healthy piglets [, ]. This demonstrates the viability of using this compound in SCNT procedures, at least in a pig model.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)